4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENE-1-SULFONAMIDE
Description
4-[(E)-[(4-Hydroxyphenyl)methylidene]amino]benzene-1-sulfonamide is a Schiff base derivative of benzenesulfonamide, characterized by an imine (-CH=N-) linkage between the sulfonamide moiety and a 4-hydroxyphenyl group. The presence of the hydroxy group on the phenyl ring enhances hydrogen-bonding capabilities, which may influence its binding affinity to biological targets .
Properties
CAS No. |
66667-58-1 |
|---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O3S/c14-19(17,18)13-7-3-11(4-8-13)15-9-10-1-5-12(16)6-2-10/h1-9,16H,(H2,14,17,18) |
InChI Key |
QEZYWFVOEUVTBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Classical Acid-Catalyzed Condensation
The most widely reported synthesis involves refluxing equimolar quantities of 4-aminobenzenesulfonamide and 4-hydroxybenzaldehyde in ethanol or methanol under acidic catalysis. Typical conditions include:
- Solvent: Anhydrous ethanol (50–60 mL per mmol of substrate)
- Catalyst: Glacial acetic acid (2–5 mol%)
- Reaction Time: 4–6 hours at 78°C
- Workup: Precipitation via ice-water quenching, followed by recrystallization from dimethylformamide (DMF)-diethyl ether mixtures
This method achieves yields of 72–78%, with purity confirmed by melting point analysis (observed range: 218–220°C). Proton nuclear magnetic resonance (¹H-NMR) in deuterated dimethyl sulfoxide (DMSO-d₆) reveals diagnostic signals at δ 8.45 ppm (imine CH=N) and δ 10.12 ppm (sulfonamide NH).
Solvent-Free Mechanochemical Synthesis
Recent advancements employ ball-milling techniques to enhance reaction efficiency:
- Reagents: 4-Aminobenzenesulfonamide and 4-hydroxybenzaldehyde (1:1 molar ratio)
- Additive: Montmorillonite K10 clay (20 wt%) as a solid acid catalyst
- Conditions: 400 rpm for 45 minutes in a stainless-steel vial
- Yield: 82% with 99% E-isomer selectivity
This approach reduces solvent waste and reaction times while improving stereochemical control, as verified by high-performance liquid chromatography (HPLC).
Aqueous-Mediated Green Synthesis
Environmentally benign protocols utilize water as the reaction medium:
- Procedure: Stir 4-aminobenzenesulfonamide (1.72 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in deionized water (30 mL) at 80°C for 2 hours
- Isolation: Adjust pH to 6.5 with dilute HCl, filter, and wash with cold water
- Yield: 68% with comparable purity to organic solvent methods
Fourier-transform infrared (FT-IR) spectroscopy of aqueous-synthesized product shows ν(C=N) at 1615 cm⁻¹ and ν(SO₂) at 1320–1160 cm⁻¹, consistent with Schiff base formation.
Reaction Optimization and Kinetic Analysis
Temperature-Dependent Yield Studies
Data from controlled experiments demonstrate the impact of temperature on reaction efficiency:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 25 | 24 | 45 | 78 |
| 50 | 12 | 62 | 85 |
| 78 (reflux) | 6 | 78 | 92 |
| 100 | 3 | 81 | 89 |
Optimal results balance reduced reaction times with acceptable decomposition rates, favoring ethanol reflux conditions.
Catalytic Effects on Reaction Rate
Comparative studies of acid catalysts reveal performance variations:
| Catalyst | Concentration (mol%) | Time to Completion (h) | Yield (%) |
|---|---|---|---|
| None | - | 24 | 38 |
| Acetic acid | 2 | 6 | 72 |
| p-Toluenesulfonic acid | 1 | 4 | 79 |
| Amberlyst-15 | 5 | 3 | 83 |
Heterogeneous catalysts like Amberlyst-15 enable facile recovery and reuse, maintaining 76% yield after five cycles.
Structural Characterization
Spectroscopic Analysis
¹³C-NMR (DMSO-d₆):
UV-Vis (DMF):
- π→π* transition: 265 nm (ε = 1.2 × 10⁴ L mol⁻¹ cm⁻¹)
- n→π* transition: 325 nm (ε = 3.8 × 10³ L mol⁻¹ cm⁻¹)
Mass Spectrometry (ESI-MS):
Crystallographic Data
Single-crystal X-ray diffraction of analogous Schiff base sulfonamides confirms:
- Space Group: P1̄
- Bond Lengths: C=N 1.281 Å, S=O 1.432 Å
- Dihedral Angle: 8.2° between aromatic planes
Industrial-Scale Synthesis Considerations
The Chinese patent CN105237446A outlines a scalable route to 4-aminobenzenesulfonamide precursors:
- Chlorosulfonation: Acetanilide + ClSO₃H → 4-acetamidobenzenesulfonyl chloride
- Amination: NH₃ hydrolysis → 4-aminobenzenesulfonamide
- Schiff Base Formation: Condensation with 4-hydroxybenzaldehyde as detailed in Section 1.1
This three-step process achieves 68% overall yield at kilogram scale, with HPLC purity >98%.
Applications and Derivative Chemistry
The synthesized Schiff base serves as a ligand for transition metal complexes with enhanced bioactivity. Representative complexes include:
| Metal Salt | Complex Stoichiometry | Antibacterial IC₅₀ (μg/mL) |
|---|---|---|
| CoCl₂·6H₂O | 1:2 (metal:ligand) | 12.4 ± 0.8 |
| Cu(OAc)₂·H₂O | 1:1 | 8.9 ± 0.6 |
| Zn(NO₃)₂·6H₂O | 1:2 | 14.2 ± 1.1 |
Biological data adapted from
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxy-benzylideneamino)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Sulfonamides have historically been used as antibiotics. The compound exhibits significant antimicrobial activity against a range of bacterial strains. Research indicates that its efficacy can be attributed to its ability to inhibit bacterial folic acid synthesis, a mechanism similar to traditional sulfa drugs. Studies have shown that derivatives of this compound can enhance antibacterial activity through structural modifications, leading to improved potency against resistant strains .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of 4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENE-1-SULFONAMIDE. In vitro studies demonstrate that the compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, suggesting a promising avenue for developing new cancer therapies .
Material Science
Polymer Chemistry
The compound serves as a valuable building block in polymer chemistry. Its sulfonamide group enhances the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Research has shown that polymers derived from this compound exhibit improved resistance to environmental degradation, making them suitable for applications in coatings and adhesives .
Nanotechnology
In nanotechnology, this compound is utilized in the synthesis of nanoparticles for drug delivery systems. The compound's ability to form stable complexes with various metal ions allows for the creation of targeted delivery vehicles that can improve the bioavailability of therapeutic agents. Studies indicate that these nanoparticles can effectively encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy .
Biochemical Research
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain proteases involved in disease processes such as inflammation and cancer metastasis. Experimental data suggest that modifications to the molecular structure can enhance its inhibitory effects, providing insights into designing more effective enzyme inhibitors .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-benzylideneamino)-benzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity.
Comparison with Similar Compounds
The structural and functional properties of 4-[(E)-[(4-hydroxyphenyl)methylidene]amino]benzene-1-sulfonamide can be compared with related benzenesulfonamide derivatives, focusing on substituent effects, synthetic yields, physicochemical properties, and biological activities.
Structural Modifications and Substituent Effects
Key Observations :
- Hydroxy groups (target compound, L1H) improve solubility and enable hydrogen bonding or metal chelation, critical for enzyme inhibition and antimicrobial activity .
- Bulky substituents (e.g., triazinyl in ) may sterically hinder interactions with enzymes, reducing activity despite high synthetic yields (e.g., 98% for Compound 28) .
Key Observations :
- High yields (≥90%) are achieved with electron-withdrawing substituents (Compounds 15, 17), likely due to stabilized intermediates during imine formation .
- Lower yields (e.g., 49% for Compound 18) correlate with complex cyclization steps requiring acidic conditions .
- Melting points vary significantly: Hydroxy-containing derivatives (e.g., L1H in ) often exhibit higher melting points due to intermolecular H-bonding .
Key Observations :
- Hydroxy groups (target compound, L1H) are critical for metal chelation and enzyme inhibition, as seen in Cu complexes with enhanced antimicrobial activity .
- Bulky substituents (e.g., triazinyl in ) improve selectivity for tumor-associated hCA isoforms (IX/XII) over off-target isoforms (I/II) .
- Electron-deficient aromatic rings (e.g., nitro in Compound 17) may reduce bioavailability due to poor solubility despite high synthetic yields .
Biological Activity
The compound 4-[(E)-[(4-hydroxyphenyl)methylidene]amino]benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a sulfonamide group attached to a benzene ring with a hydroxyl and an imine functional group. This unique arrangement contributes to its biological activity.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study found that various benzenesulfonamide derivatives demonstrated inhibitory effects against several bacterial strains, suggesting their potential as antimicrobial agents. The mechanism is believed to involve the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated in vitro and in vivo. In a study utilizing an isolated rat heart model, derivatives of benzenesulfonamide were shown to lower perfusion pressure and coronary resistance, indicating a potential mechanism for reducing inflammation in cardiovascular tissues . The interaction with calcium channels suggests that these compounds may modulate inflammatory responses through vascular regulation.
Anticancer Potential
The anticancer activity of sulfonamide derivatives has been explored in various studies. For instance, certain 4-amino-substituted benzenesulfonamides were synthesized and tested for their ability to inhibit tumor growth in mouse models. Although some compounds showed no significant activity against lymphoid leukemia, others demonstrated promising results against different cancer cell lines . The effectiveness appears to correlate with the specific substituents on the benzene ring, emphasizing the importance of structure-activity relationships.
Case Studies
| Study | Findings |
|---|---|
| Figueroa-Valverde et al. (2023) | Demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased coronary resistance in isolated rat hearts, suggesting cardiovascular benefits through calcium channel modulation. |
| Dabbagh et al. (2014) | Reported on the synthesis of various 4-substituted diazobenzenesulfonamides with enhanced binding affinity for carbonic anhydrases, indicating potential therapeutic applications in cancer treatment. |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models have been employed to predict these parameters, providing insights into the compound's bioavailability and therapeutic efficacy .
Q & A
Basic Questions
Q. What are the optimal synthetic routes and characterization methods for preparing 4-[(E)-[(4-hydroxyphenyl)methylidene]amino]benzene-1-sulfonamide?
- Methodology : The compound is synthesized via Schiff base formation by refluxing 4-aminobenzenesulfonamide derivatives with substituted aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol or methanol for 3–6 hours. Key steps include solvent selection (e.g., anhydrous ethanol), temperature control (70–80°C), and purification via recrystallization . Characterization involves FTIR for imine (C=N) bond confirmation (~1600–1640 cm⁻¹), ¹H/¹³C-NMR for structural elucidation (e.g., aromatic proton shifts at δ 7.0–8.5 ppm), and mass spectrometry for molecular ion validation .
Q. How can structural and functional group analysis be systematically performed for this compound?
- Methodology : Use a combination of spectroscopic techniques:
- FTIR : Identify sulfonamide (S=O at ~1150–1350 cm⁻¹) and hydroxyl (-OH at ~3200–3500 cm⁻¹) groups .
- NMR : Assign peaks for the methylidene bridge (C=N-H at δ ~8.5–9.0 ppm) and aromatic protons .
- X-ray crystallography (if crystalline): Resolve molecular geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound against enzyme targets?
- Methodology : Perform in-silico docking studies (e.g., AutoDock Vina) to evaluate interactions with enzymes like enoyl-ACP reductase. Focus on hydrogen bonding (e.g., sulfonamide oxygen with Arg residues) and π-π stacking between the aromatic rings and hydrophobic enzyme pockets. Validate docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with molecular dynamics simulations to assess stability .
Q. What strategies are effective for synthesizing metal complexes of this Schiff base and evaluating their bioactivity?
- Methodology : React the Schiff base with transition metal salts (e.g., Cu(II), Co(II)) in dioxane or DMF under reflux (2–4 hours). Characterize complexes via UV-Vis (d-d transitions), ESR (for Cu(II)), and thermogravimetric analysis. Test antimicrobial activity using agar diffusion assays against S. aureus or E. coli, correlating zone-of-inhibition data with metal coordination effects .
Q. How can this compound be utilized in catalytic applications, such as nanoparticle synthesis?
- Methodology : Employ the Schiff base as a stabilizing ligand for CdO nanoparticles. Thermally decompose its cadmium complex at 300–400°C to yield nanoparticles. Analyze size and morphology via TEM/EDAX and evaluate catalytic efficiency in oxidation reactions (e.g., using H₂O₂ as an oxidant) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology : Conduct dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature). Compare results with structurally analogous compounds (e.g., sulfadiazine derivatives) to isolate substituent effects (e.g., electron-withdrawing groups enhancing enzyme inhibition) . Validate findings using orthogonal assays (e.g., enzymatic vs. whole-cell antimicrobial tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
